Chromomycin A2

Description

Historical Discovery and Isolation

This compound has a rich history of discovery that spans several decades and involves multiple research initiatives. The compound was first isolated in 1957 under the name aburamycin A from Streptomyces aburaviensis, marking its initial entry into the scientific literature. This early discovery represented one of the pioneering efforts in isolating bioactive compounds from actinomycete bacteria, which have since become recognized as prolific producers of pharmaceutically important natural products.

The more recent characterization of this compound occurred through sophisticated natural product screening programs designed to identify modulators of biological function. Researchers at the University of Texas Southwestern Medical Center conducted high-throughput screening using a specialized insulin-linked luciferase reporter system in MIN6 pancreatic beta cells. This screening approach was specifically designed to identify natural products with chronic effects on glucose-stimulated insulin secretion, representing an innovative application of cell-based assays for natural product discovery.

The isolation process involved systematic fractionation of extracts derived from Streptomyces anulatus, a soil-dwelling actinomycete bacterium. The active fraction designated SNB-022-1 was subjected to bioactivity-guided separation procedures, leading to the successful isolation and structural characterization of this compound. The purification process employed reversed-phase medium-pressure liquid chromatography followed by high-performance liquid chromatography, demonstrating the sophisticated separation techniques required to obtain pure natural product compounds from complex bacterial extracts.

Structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including high-resolution mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy. These analytical techniques confirmed the compound's identity and provided detailed structural information essential for understanding its biological activities and chemical properties.

Classification within the Aureolic Acid Family

This compound belongs to the aureolic acid family, a structurally related group of glycosylated aromatic polyketides that share common biosynthetic origins and biological activities. The aureolic acid family encompasses a diverse collection of natural products including various chromomycins, olivomycins, chromocyclomycin, duhramycin A, and the founding member mithramycin. These compounds are unified by their characteristic tricyclic polyketide core structure and extensive glycosylation patterns, which contribute to their distinctive biological properties.

The structural characteristics that define the aureolic acid family include a tetracyclic intermediate called premithramycinone, which serves as a common biosynthetic precursor for all family members. The biosynthetic pathway involves complex enzymatic transformations including glycosylation reactions, methylation modifications, and acylation processes, ultimately leading to the formation of tricyclic compounds through the action of specific monooxygenase enzymes. This structural transformation from tetracyclic to tricyclic configuration represents a key event essential for the biological activity of aureolic acid compounds.

Aureolic acids are characterized by their ability to interact with deoxyribonucleic acid through a non-intercalative mechanism, showing preferential binding to guanine-cytosine rich regions in the minor groove of the double helix. This interaction requires the presence of magnesium ions and represents a more subtle mechanism compared to other deoxyribonucleic acid-binding natural products such as actinomycin D or alpha-amanitin. The specificity for guanine-cytosine rich sequences contributes to the selective biological effects observed with aureolic acid compounds.

The following table summarizes key structural and biological characteristics of major aureolic acid family members:

| Compound | Molecular Formula | Biological Activity | Source Organism |

|---|---|---|---|

| This compound | C59H86O26 | Insulin secretion inhibition, cytotoxicity | Streptomyces anulatus |

| Mithramycin | Variable | Antitumor, transcription inhibition | Streptomyces argillaceus |

| Chromomycin A3 | Variable | Antitumor, deoxyribonucleic acid binding | Streptomyces griseus |

| Olivomycin A | Variable | Antibacterial, potential antituberculosis | Various Streptomyces |

Nomenclature and Taxonomic Significance

The nomenclature of this compound reflects both its historical discovery context and its systematic classification within natural product chemistry. The compound is known by several synonyms, including aburamycin A, which represents its original designation upon first isolation from Streptomyces aburaviensis. The systematic name this compound follows the established naming convention for aureolic acid family members, where the numerical suffix distinguishes individual compounds within the chromomycin subgroup.

The molecular characteristics of this compound have been precisely determined through advanced analytical techniques. The compound possesses a molecular formula of C59H86O26 and a molecular weight of 1211.3 grams per mole. These molecular parameters reflect the complex structure typical of heavily glycosylated natural products, with the high oxygen content indicative of extensive sugar decoration characteristic of aureolic acid compounds.

The taxonomic significance of this compound extends beyond its chemical structure to encompass the biological relationships of its producing organisms. Streptomyces anulatus, the primary source of this compound, represents a well-characterized member of the Streptomycetaceae family within the order Kitasatosporales. This bacterium is classified as a mesophilic organism that produces various antibiotic compounds and was originally isolated from soil environments.

Streptomyces anulatus demonstrates the typical characteristics of streptomycete bacteria, including the ability to produce diverse secondary metabolites with significant biological activities. The organism produces multiple bioactive compounds beyond this compound, including cactinomycin, endophenazine compounds, tubermycin B, epocarbazolin compounds, dextranase, telomestatin, and actinomycin C. This metabolic diversity reflects the sophisticated biosynthetic capabilities of streptomycete bacteria and their importance as sources of pharmaceutically relevant natural products.

Position in Natural Product Research

This compound occupies a significant position within contemporary natural product research, serving multiple roles as both a research tool and a target for pharmaceutical development. The compound has gained prominence through its application in functional genomics studies, particularly in investigations of pancreatic beta cell biology and insulin secretion mechanisms. Research utilizing this compound has contributed to understanding the complex regulatory pathways involved in glucose homeostasis and metabolic regulation.

The discovery of this compound through high-throughput natural product screening represents an important advancement in natural product discovery methodologies. The approach employed insulin-linked luciferase reporter systems to identify compounds with specific biological activities, demonstrating the power of cell-based screening platforms for natural product evaluation. This methodology has implications for future natural product discovery efforts and highlights the continued relevance of systematic screening approaches in identifying bioactive compounds.

Recent research has expanded the understanding of this compound beyond its initial discovery context to encompass diverse biological activities. Studies have demonstrated that the compound can induce autophagy in melanoma cells, representing a novel mechanism of action that distinguishes it from other aureolic acid family members. This autophagy-inducing activity has been characterized through detailed morphological and biochemical analyses, revealing increased expression of autophagy-related proteins and formation of characteristic cellular structures.

The compound has also proven valuable in studies of Wnt signaling pathways, where it has been shown to disrupt Wnt-GSK3 beta signaling through decreased GSK3 beta phosphorylation and suppressed beta-catenin activity. These findings have contributed to understanding the molecular mechanisms underlying this compound biological activity and have implications for cancer research and therapeutic development.

Properties

IUPAC Name |

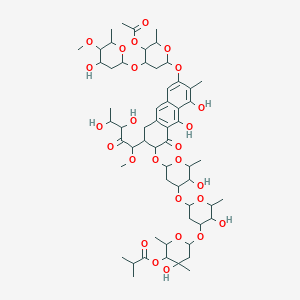

[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLCTUHONLQGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the anthracene core, followed by the sequential addition of various functional groups. Common reagents used in these steps include acetic anhydride , methanol , and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. It often involves multi-step synthesis in a controlled environment to ensure the purity and yield of the final product. Techniques such as column chromatography and recrystallization are frequently employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and hydrochloric acid for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Case Studies

- Melanoma Cells : In a study involving the MALME-3M metastatic melanoma cell line, chromomycin A2 demonstrated a significant reduction in cell proliferation at concentrations as low as 30 nM, with an IC50 value indicating high potency .

- Gastric Adenocarcinoma : this compound showed an IC50 of 1.7 nM against human gastric adenocarcinoma cells, indicating strong cytotoxic effects .

Modulation of Insulin Secretion

This compound has been identified as a potent inhibitor of glucose-stimulated insulin secretion from pancreatic beta cells. This property is particularly relevant for understanding diabetes pathophysiology and developing therapeutic strategies.

Mechanisms Involved

The compound affects insulin secretion through multiple pathways:

- Disruption of Wnt Signaling : It interferes with β-cell gene expression and calcium influx, which are crucial for insulin release .

- Gene Expression Suppression : Chronic exposure to this compound has been shown to suppress critical β-cell transcription factors such as PDX1, essential for insulin production .

Experimental Findings

In studies using MIN6 β-cells, this compound was found to significantly inhibit insulin secretion even after washout, demonstrating its long-lasting effects on pancreatic function . The EC50 for this inhibition was reported at 11.8 nM.

Autophagy Induction

This compound's ability to induce autophagy presents another avenue for therapeutic exploration. The compound's interaction with cellular pathways involved in autophagy could be leveraged for cancer treatment.

Autophagic Activity

Research indicates that this compound promotes autophagy in cancer cells by increasing the expression of beclin-1 and other autophagic proteins while also causing morphological changes consistent with autophagic processes .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Cell Line/Model | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer (Melanoma) | MALME-3M | 30 | Induces apoptosis and autophagy |

| Anticancer (Gastric) | Human Gastric Adenocarcinoma (AGS) | 1.7 | Disrupts DNA replication and transcription |

| Insulin Secretion | MIN6 β-cells | 11.8 | Inhibits glucose-stimulated insulin secretion |

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Comparison with Analogues

Key Structural Features

Chromomycin A2 shares a conserved tricyclic aglycone core with other aureolic acid antibiotics but differs in sugar substitutions and acyl modifications:

- Chromomycin A3 : Lacks the acetyl group at the C-A4 position of D-oliose (sugar A), leading to reduced DNA-binding affinity compared to A2 .

- Chromomycin SA Analogs : Truncated side chains in analogs (e.g., compound 3 in ) result in significantly lower cytotoxicity (IC50: 0.780 µM vs. 260 pM for A2) .

- Mithramycin : Shares the aglycone core but has fewer sugar residues, contributing to differences in DNA-binding specificity and potency .

Table 1: Structural Differences and Functional Implications

Anticancer Activity

This compound demonstrates potent cytotoxicity against diverse cancer cell lines:

- IC50 Values : 260 pM against NSCLC HCC44 cells, surpassing doxorubicin in toxicity for SMMC-7721 liver cancer cells .

- Mechanism: Induces autophagy in melanoma cells by altering cell cycle progression and upregulating autophagic proteins (e.g., LC3-II) .

In contrast, Chromomycin A3 shows moderate activity (82% colony inhibition at 5 nM in RPMI-7951 cells) , while mithramycin is less effective against C. difficile infections .

Mechanism of Action

All aureolic acid antibiotics bind DNA in the minor groove via Mg²⁺-mediated dimerization, inhibiting RNA synthesis . However, this compound’s acetyl group enhances DNA interaction, leading to stronger transcriptional suppression compared to A3 and mithramycin . This modification also contributes to its low toxicity in non-cancerous cells (e.g., Caco-2) .

Pharmacological Properties

Table 2: Pharmacological Comparison

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Chromomycin A2 from microbial sources, and how can researchers optimize yield and purity?

- Methodology :

- Fermentation & Extraction : Use Streptomyces griseus cultures under controlled pH (6.5–7.0) and temperature (28°C). Extract using ethyl acetate after centrifugation .

- Chromatographic Purification : Employ silica gel column chromatography with gradient elution (chloroform:methanol ratios). Validate purity via HPLC (retention time: ~12.5 min) and UV-Vis spectroscopy (λmax 280 nm) .

- Yield Optimization : Adjust carbon/nitrogen ratios in fermentation media and monitor secondary metabolite profiles using LC-MS .

Q. How do researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR Analysis : Assign peaks for aglycone (δ 5.3 ppm for H-12) and sugar moieties (δ 4.9–5.2 ppm for deoxysugars). Compare with reference spectra from natural product databases .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 1183.4 using high-resolution ESI-MS. Fragmentation patterns should align with known chromomycin derivatives .

- Common Pitfalls : Avoid solvent residue interference by triple-drying samples and using deuterated solvents .

Advanced Research Questions

Q. What experimental strategies are employed to investigate this compound’s DNA-binding specificity, and how can conflicting data from different model systems be reconciled?

- Methodology :

- Biophysical Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD values) to GC-rich DNA sequences. Compare with fluorescence quenching assays .

- Contradiction Resolution : Conduct meta-analyses of published KD values (e.g., 10–100 nM discrepancies) by standardizing buffer conditions (pH 7.4, 150 mM NaCl) and DNA length (20-mer vs. 30-mer) .

- In Silico Modeling : Perform molecular dynamics simulations to assess minor groove vs. intercalation binding modes under varying ionic strengths .

Q. How can researchers design in vivo studies to assess this compound’s antitumor efficacy while addressing drug delivery and toxicity challenges?

- Methodology :

- Model Selection : Use xenograft models (e.g., MCF-7 breast cancer) with controlled dosing (1–2 mg/kg IV, twice weekly). Monitor tumor volume via caliper measurements and bioluminescence imaging .

- Toxicity Mitigation : Pre-screen for myelosuppression using CBC tests. Optimize liposomal encapsulation to reduce hepatotoxicity (e.g., PEGylation for prolonged circulation) .

- Data Validation : Cross-validate efficacy metrics (e.g., tumor growth inhibition ≥50%) with histopathology and apoptosis markers (TUNEL assay) .

Q. What methodological frameworks are recommended for synthesizing this compound analogs with enhanced bioavailability?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the C-3 side chain to improve solubility (e.g., glycosylation or amino acid conjugation). Test logP values via shake-flask assays .

- In Vitro Screening : Use Caco-2 cell monolayers to assess permeability (apparent Papp > 1 × 10⁻⁶ cm/s) and metabolic stability in liver microsomes .

- Ethical Compliance : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize analogs with minimal off-target effects .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies in chromatographic data (e.g., HPLC retention time shifts) during this compound analysis?

- Methodology :

- ALCOA+ Compliance : Ensure data is Attributable (annotate analyst initials), Legible (digital records), and Contemporaneous (timestamped logs) .

- Troubleshooting : Calibrate columns weekly using reference standards. Check for mobile phase degradation (e.g., methanol oxidation) via UV baseline monitoring .

- Replication : Repeat analyses with independent batches and report mean ± SD (e.g., retention time: 12.5 ± 0.2 min) .

Q. What systematic approaches are recommended for reviewing conflicting literature on this compound’s epigenetic modulation effects?

- Methodology :

- Literature Search : Use Google Scholar with keywords “this compound AND chromatin remodeling” sorted by citation count. Exclude studies without raw data .

- Critical Appraisal : Apply PICO framework to assess Population (cell lines), Intervention (dose range), Comparator (untreated controls), and Outcomes (histone acetylation levels) .

- Data Synthesis : Create a table comparing reported IC50 values, experimental conditions, and statistical methods to identify protocol-driven variances .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.